molecular formula C14H11N3O2S B2484544 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide CAS No. 875160-56-8

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide

Cat. No.: B2484544
CAS No.: 875160-56-8
M. Wt: 285.32
InChI Key: WOSOYKKMIMIFIV-UHFFFAOYSA-N
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Description

N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide is a heterocyclic organic compound characterized by a central phenyl ring substituted with a 2-amino-1,3-thiazole moiety at the 4-position and a furan-2-carboxamide group. Its molecular formula is C₁₄H₁₁N₃O₂S, with a molecular weight of 285.32 g/mol (calculated based on structural analogs and standard atomic weights). The compound is referenced under multiple synonyms, including MLS001172779, CHEMBL1554240, and ZINC7779461 .

Properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c15-14-17-11(8-20-14)9-3-5-10(6-4-9)16-13(18)12-2-1-7-19-12/h1-8H,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSOYKKMIMIFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Hantzsch Thiazole Synthesis for Intermediate Preparation

The 2-amino-1,3-thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea derivatives. For this compound, the intermediate 4-(2-aminothiazol-4-yl)aniline is first prepared.

Procedure :

  • 4-Aminophenylacetamide is treated with bromine in acetic acid to generate α-bromo-4-aminophenylacetamide.
  • The α-bromo derivative reacts with thiourea in ethanol under reflux, forming the 2-aminothiazole ring via cyclization.
  • The product is isolated via filtration and recrystallized from ethanol, yielding 4-(2-aminothiazol-4-yl)aniline as a pale yellow solid.

Key Data :

Step Reagents/Conditions Yield Source
Bromination Bromine, acetic acid, 0–5°C, 2 h 85%
Cyclization Thiourea, ethanol, reflux, 6 h 78%

Amide Coupling Methods

The final step involves coupling 4-(2-aminothiazol-4-yl)aniline with furan-2-carboxylic acid using activating agents. Propylphosphonic anhydride (T3P®) and pyridine are commonly employed for this transformation.

Procedure :

  • 4-(2-Aminothiazol-4-yl)aniline (1.0 equiv) and furan-2-carboxylic acid (1.1 equiv) are suspended in acetonitrile.
  • Pyridine (4.5 equiv) and propylphosphonic anhydride (3.5 equiv, 50% in ethyl acetate) are added.
  • The mixture is heated at 48.5°C for 96 hours in a sealed tube.
  • The crude product is purified via precipitation in dichloromethane, yielding this compound.

Key Data :

Coupling Agent Solvent Temperature Time Yield Source
Propylphosphonic anhydride Acetonitrile/ethyl acetate 48.5°C 96 h 48%

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A modified protocol inspired by thiadiazole syntheses achieves higher yields in shorter durations.

Procedure :

  • 4-(2-Aminothiazol-4-yl)aniline and furan-2-carboxylic acid are dissolved in DMF.
  • HATU (1.2 equiv) and DIPEA (3.0 equiv) are added.
  • The mixture is irradiated at 100°C for 20 minutes.
  • Purification via column chromatography (ethyl acetate/hexane) affords the product.

Key Data :

Coupling Agent Solvent Temperature Time Yield Source
HATU DMF 100°C (MW) 20 min 72%

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (e.g., acetonitrile, DMF) improve reagent solubility, while pyridine or DIPEA neutralizes acidic by-products. Ethyl acetate is preferred for T3P®-mediated reactions due to compatibility with the anhydride.

Temperature and Time

Conventional heating (48.5°C, 96 h) versus microwave irradiation (100°C, 20 min) highlights a trade-off between yield and speed. Microwave methods reduce side reactions, improving purity.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 10.34 (s, 1H, NH), 7.96 (d, J = 7.2 Hz, 2H, ArH), 7.57 (m, 4H, ArH), 6.82 (dd, J = 3.6 Hz, 1H, furan-H).
  • MS (ESI) : m/z 314.08 [M+H]+ (calculated for C14H12N3O2S: 313.07).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity for microwave-synthesized batches.

Comparative Analysis of Methods

Method Coupling Agent Yield Time Purity Scalability
Conventional (T3P®) Propylphosphonic anhydride 48% 96 h 95% Moderate
Microwave (HATU) HATU 72% 20 min 98% High

Microwave-assisted synthesis outperforms conventional methods in yield and efficiency, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing thiazole moieties, including N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide. The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole and furan rings can significantly influence their efficacy against various cancer cell lines.

Case Studies:

  • Cell Line Studies: A study demonstrated that derivatives of thiazole compounds exhibited potent inhibitory effects on cancer cell lines such as NCI-H522 (non-small cell lung cancer), HT29 (colon cancer), and MCF7 (breast cancer), with IC50 values ranging from 0.06 µM to 2.5 µM .
  • Mechanism of Action: The mechanism underlying the anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest, which has been observed in several thiazole-based compounds .
CompoundCell LineIC50 (µM)Mechanism
1NCI-H5220.06Apoptosis induction
2HT290.1Cell cycle arrest
3MCF72.5Apoptosis induction

Antibacterial Properties

The antibacterial activity of thiazole derivatives is another significant area of research. This compound has been evaluated for its effectiveness against various bacterial strains.

Case Studies:

  • In Vitro Studies: Research indicates that certain thiazole derivatives exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study found that specific modifications to the thiazole ring enhanced the antibacterial properties significantly .
CompoundBacterial StrainZone of Inhibition (mm)
1Escherichia coli15
2Staphylococcus aureus20
3Pseudomonas aeruginosa18

Anticonvulsant Activity

Emerging research suggests that compounds like this compound may also possess anticonvulsant properties.

Case Studies:

  • Animal Models: In studies utilizing animal models, certain thiazole derivatives have shown promise in reducing seizure frequency and severity . The protective index of these compounds suggests a favorable therapeutic window for potential clinical use.
CompoundModelED50 (mg/kg)TD50 (mg/kg)Protection Index
1PTZ-induced18.4170.29.2

Mechanism of Action

The mechanism of action of N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The compound can also interact with DNA, causing strand breaks and inhibiting replication .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Bioactivity/Application Reference
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide (Target Compound) C₁₄H₁₁N₃O₂S 285.32 Not reported Thiazole, furan carboxamide Potential insecticidal/pharmacological
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.47 134–178 Thiazole, oxadiazole, sulfanyl Not specified; likely synthetic intermediate
N-(5-(Cyanomethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a4) C₁₀H₈N₄O₃ 248.20 Not reported Oxadiazole, cyanomethyl, furan Insect growth regulator (70–89% yield)
Mirabegron (Pharmacological Agent) C₂₁H₂₄N₄O₂S 396.51 Not reported Thiazole, hydroxyethylphenethylamine β3-adrenergic receptor agonist
N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide C₁₁H₁₃N₃O₂S₂ 283.38 Not reported Thiazole, methylsulfonamide Life science research

Key Structural and Functional Differences

Backbone Modifications: The target compound features a furan-2-carboxamide group directly linked to the phenyl-thiazole core, while compounds like 7c and a4 incorporate oxadiazole or sulfanyl bridges, which may enhance metabolic stability or binding affinity .

Bioactivity Implications: Compounds with oxadiazole moieties (e.g., a4, a5) exhibit insect growth-regulatory activity, suggesting the target compound’s furan-thiazole scaffold could be optimized for similar agrochemical applications .

Physicochemical and Spectroscopic Comparisons

  • Melting Points: Thiazole-oxadiazole hybrids (e.g., 7c–7f) exhibit melting points between 134–178°C, likely due to strong hydrogen bonding from amino groups and planar heterocyclic systems . The target compound’s melting point is expected to fall within this range.
  • Spectral Data: While IR and NMR data for the target compound are unavailable, its analogs show characteristic peaks: IR: N–H stretches (~3300 cm⁻¹ for thiazole amino groups), C=O (1650–1700 cm⁻¹ for carboxamide) . NMR: Aromatic protons in the δ 6.5–8.0 ppm range and thiazole C-4 protons at δ 7.2–7.5 ppm .

Biological Activity

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]furan-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article details its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process includes the formation of the thiazole ring and subsequent coupling with furan derivatives to yield the final product. Specific methodologies may vary, but they generally follow established protocols for thiazole and furan chemistry.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit potent anticancer properties. For instance, studies have shown that derivatives with thiazole rings can inhibit cell proliferation in various cancer cell lines. The IC50 values for several thiazole-containing compounds have been reported, demonstrating significant cytotoxic effects:

CompoundCell LineIC50 (µM)
Compound 9A-4311.61 ± 1.92
Compound 10Jurkat1.98 ± 1.22

The presence of electron-withdrawing groups on the phenyl ring enhances the cytotoxic activity, indicating a strong structure-activity relationship (SAR) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often assessed using the minimum inhibitory concentration (MIC) method:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound possesses significant antibacterial activity, potentially offering a new avenue for antibiotic development .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups in enhancing biological activity. For this compound:

  • Thiazole Ring : Essential for both antitumor and antimicrobial activities.
  • Furan Moiety : Contributes to the overall stability and reactivity of the compound.
  • Substituents on the Phenyl Ring : Electron-withdrawing groups significantly enhance activity against cancer cells.

Anticancer Properties

A notable study investigated a series of thiazole derivatives including this compound against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The study found that compounds with higher electron density on the thiazole ring exhibited superior antiproliferative effects.

Antimicrobial Efficacy

Another study focused on the antimicrobial potential of this compound against clinical isolates of resistant bacterial strains. The findings indicated that modifications to the carboxamide group could lead to enhanced activity against resistant strains, highlighting its potential as a lead compound for antibiotic development.

Q & A

Q. Advanced

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation. For example, monitor the coupling reaction by observing the disappearance of the aniline starting material (Rf_f = 0.3 in ethyl acetate/hexane 1:1) .
  • Condition Optimization :
    • Maintain an inert atmosphere (N2_2/Ar) to prevent oxidation of the thiazol amine .
    • Use polar aprotic solvents (DMF, DCM) for amide bond formation, with stoichiometric control (1:1.2 ratio of acid to amine) .
  • By-product Mitigation : Add molecular sieves to absorb water during coupling reactions .

How do structural modifications influence its biological activity?

Q. Advanced

  • Thiazol Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at the thiazol 5-position to enhance binding to hydrophobic enzyme pockets. For example, fluorinated analogs show improved IC50_{50} values in kinase inhibition assays .
  • Furan Replacement : Substitute furan with thiophene to alter π-stacking interactions. Testing in cytotoxicity assays (e.g., MTT on HeLa cells) reveals SAR trends .
  • Pharmacophore Analysis : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between the carboxamide and ATP-binding sites) .

What analytical techniques resolve data contradictions in its spectroscopic data?

Q. Advanced

  • 2D NMR : HSQC and COSY correlations resolve overlapping signals (e.g., distinguishing furan C-3/C-4 protons from aromatic thiazol protons) .
  • Computational Validation : Compare experimental 13C^{13}\text{C} NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) to confirm assignments .
  • Isotopic Labeling : Synthesize 15N ^{15}\text{N}-labeled analogs to clarify NH2_2 group environments in complex spectra .

What are the solubility properties and formulation considerations?

Q. Basic

  • Solubility : Poor aqueous solubility (≤0.1 mg/mL in PBS), but soluble in DMSO (≥20 mg/mL) and ethanol (≥15 mg/mL). Use sonication or co-solvents (PEG-400) for in vitro assays .
  • Stability : Store at -20°C under nitrogen to prevent hydrolysis of the carboxamide group. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

How to design experiments to elucidate its mechanism of action?

Q. Advanced

  • Target Identification : Perform kinome-wide profiling (Eurofins KinaseProfiler™) to identify inhibited kinases .
  • Binding Studies : Use SPR (Biacore) to measure affinity for purified targets (e.g., Kd_d = 120 nM for EGFR) .
  • Cellular Pathways : RNA-seq analysis post-treatment (e.g., 24h exposure at IC50_{50}) to map apoptosis-related gene expression .

How does crystallographic data inform its supramolecular interactions?

Q. Advanced

  • Hydrogen Bonding : X-ray structures reveal intermolecular N–H···O bonds between the carboxamide and adjacent molecules, stabilizing crystal lattices .
  • π-Stacking : Thiazol and furan rings form offset stacks (3.5 Å spacing), influencing solid-state packing and solubility .
  • SHELX Refinement : Use SHELXL-2019 for high-resolution data (R1_1 < 0.05) to model disorder or twinning .

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